molecular formula C10H10ClN3O3 B8193025 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-

Cat. No.: B8193025
M. Wt: 255.66 g/mol
InChI Key: WQWUFYGKJQHKJL-YFKPBYRVSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. The compound features a fused, rigid, and planar system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for drug discovery and other scientific applications .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes . The compound’s structure allows it to bind effectively to these targets, leading to the desired biological effects .

Properties

IUPAC Name

2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-5(17-2)9-6(10(15)16)4-12-8-3-7(11)13-14(8)9/h3-5H,1-2H3,(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWUFYGKJQHKJL-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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